molecular formula C6H13NO B1588678 (R)-3-Methoxypiperidine CAS No. 651341-54-7

(R)-3-Methoxypiperidine

Cat. No.: B1588678
CAS No.: 651341-54-7
M. Wt: 115.17 g/mol
InChI Key: MRWRHHSVHWCISU-ZCFIWIBFSA-N
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Description

(R)-3-Methoxypiperidine is an organic compound belonging to the class of piperidines, which are heterocyclic amines containing a six-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon atom in the piperidine ring, with the (3R) configuration indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Methoxypiperidine can be achieved through several methods. One common approach involves the reduction of 3-methoxypyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 3-methoxypyridine using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often preferred due to its scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-3-Methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines

Major Products Formed

    Oxidation: N-oxides, other oxidized derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

(R)-3-Methoxypiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (R)-3-Methoxypiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3R)-3-aminopiperidine: Contains an amino group instead of a methoxy group.

    (3R)-3-chloropiperidine: Features a chlorine atom in place of the methoxy group.

Uniqueness

(R)-3-Methoxypiperidine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group influences the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428354
Record name (3R)-3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651341-54-7
Record name (3R)-3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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